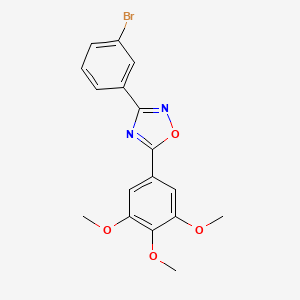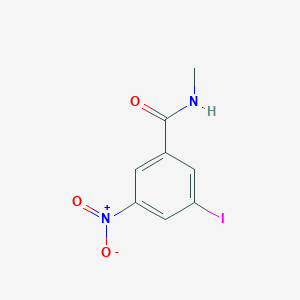
2,4-dichloro-6-(4-morpholinylsulfonyl)phenol
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds, such as 6-morpholino- and 6-amino-9-sulfonylpurine derivatives, involves condensation reactions of chloropurine with arylsulfonyl chlorides, followed by substitution of chlorine with morpholine, demonstrating a method that could be analogous to synthesizing compounds with similar sulfonyl and morpholino functional groups (J. Matić et al., 2021).
Molecular Structure Analysis
The crystal structure analysis of similar compounds provides insights into the molecular arrangement and interactions. For instance, the study of 2,6-di-tert-butyl-4-(morpholinomethyl)phenol monohydrate reveals how morpholine rings adopt specific conformations and how hydrogen-bonding interactions play a critical role in stabilizing the crystal structure, which could be reflective of the structural characteristics of “2,4-dichloro-6-(4-morpholinylsulfonyl)phenol” as well (Tao Zeng & Wan-Zhong Ren, 2008).
Chemical Reactions and Properties
Reactions involving morpholine and sulfonyl groups, such as those demonstrated in the synthesis of unsymmetrical disulfides using N-(morpholine-4-dithio)phthalimide, showcase the reactivity and potential for diverse chemical transformations of compounds containing these functional groups. This reactivity is significant for understanding the chemical behavior of “2,4-dichloro-6-(4-morpholinylsulfonyl)phenol” (Hayato Asanuma et al., 2023).
Physical Properties Analysis
The physical properties of compounds can be closely related to their molecular structure. For example, the study of phenol-2,4-disulfonic acid dihydrate provides insights into hydrogen bonding and its effects on the physical properties such as solubility and melting point, which could be analogous to the physical properties of “2,4-dichloro-6-(4-morpholinylsulfonyl)phenol” due to the presence of similar functional groups (A. Pisareva et al., 2008).
Chemical Properties Analysis
The chemical properties, such as reactivity with nucleophilic agents, can be inferred from studies on related compounds. For example, the reactions of tetrachloro-pyridyl vinyl sulfone with morpholine demonstrate the nucleophilic substitution reactions that compounds with morpholine groups can undergo, providing a foundation for understanding the reactivity of “2,4-dichloro-6-(4-morpholinylsulfonyl)phenol” with various chemical agents (S. D. Moshchitskii et al., 1972).
Aplicaciones Científicas De Investigación
Synthesis and Characterization in Pharmacology
- Synthesis of Sulphur-Containing Derivatives : A study by Rao et al. (2014) involved the synthesis of novel sulphur containing 1,2,4-triazole derivatives from 4-Chloro-phenol, which includes a structure similar to 2,4-dichloro-6-(4-morpholinylsulfonyl)phenol. These compounds exhibited significant antimicrobial activity, highlighting their potential in pharmacological applications (Rao et al., 2014).
Antimicrobial Properties
- Antibiotic Activity Modulation : Oliveira et al. (2015) investigated 4-(Phenylsulfonyl) morpholine, a compound related to 2,4-dichloro-6-(4-morpholinylsulfonyl)phenol, for its antimicrobial and modulating activity. This study underscores the compound's potential in enhancing antibiotic effectiveness against multidrug-resistant strains (Oliveira et al., 2015).
Chemical Reactions and Properties
- Reactions with Nucleophilic Agents : Moshchitskii et al. (1972) explored the reactions of a related compound, 2,3,5,6-tetrachloro-4-pyridyl vinyl sulfone, with nucleophilic agents. The study provides insights into the chemical behavior and potential applications of chloro-phenol sulfones in chemical synthesis (Moshchitskii et al., 1972).
Applications in Biochemistry
- Protein Measurement : Lowry et al. (1951) developed a method using the Folin phenol reagent, which measures proteins in various conditions and could be relevant for understanding the biochemical applications of phenol derivatives like 2,4-dichloro-6-(4-morpholinylsulfonyl)phenol (Lowry et al., 1951).
Environmental Applications
- Removal of Contaminants from Water : Modi and Bellare (2020) studied the use of polysulfone-iron oxide/graphene oxide composite hollow fiber membranes for the removal of 2,4-dichlorophenol from water. This research indicates the potential environmental applications of chlorophenol derivatives in water purification processes (Modi and Bellare, 2020).
Propiedades
IUPAC Name |
2,4-dichloro-6-morpholin-4-ylsulfonylphenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Cl2NO4S/c11-7-5-8(12)10(14)9(6-7)18(15,16)13-1-3-17-4-2-13/h5-6,14H,1-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMVFDTAZPZKBKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=C(C(=CC(=C2)Cl)Cl)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Cl2NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-[benzoyl(methyl)amino]-N-(2-phenylethyl)benzamide](/img/structure/B4237561.png)

![N-[2-methyl-5-(2-quinoxalinyl)phenyl]-4-nitrobenzamide](/img/structure/B4237577.png)
![1-[(5-chloro-2-methoxyphenyl)sulfonyl]-N-(2-phenylethyl)-3-piperidinecarboxamide](/img/structure/B4237591.png)

![N-cyclohexyl-2-methyl-5-[(4-methyl-1-piperazinyl)sulfonyl]benzamide](/img/structure/B4237612.png)
![3,4-diethoxy-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B4237614.png)
![4-[3-(3-ethoxy-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(4-fluorophenyl)butanamide](/img/structure/B4237621.png)

![N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzenesulfonamide](/img/structure/B4237636.png)
![N-(5-methyl-2-pyridinyl)-2-[(6-phenyl-1,2,4-triazin-3-yl)thio]acetamide](/img/structure/B4237645.png)